molecular formula C9H10ClN3O B12796130 3-(m-Tolyl)sydnone imine monohydrochloride CAS No. 3483-23-6

3-(m-Tolyl)sydnone imine monohydrochloride

Cat. No.: B12796130
CAS No.: 3483-23-6
M. Wt: 211.65 g/mol
InChI Key: LARFLTZMOAIOGI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(m-Tolyl)sydnone imine monohydrochloride is a mesoionic compound known for its unique molecular structure and specific physical and biological properties It belongs to the class of sydnone imines, which are characterized by their 1,3,4-oxadiazoline ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Tolyl)sydnone imine monohydrochloride typically involves the cyclodehydration of N-nitroso-N-(m-tolyl)glycine with acetic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the sydnone imine ring. The final product is obtained by treating the sydnone imine with hydrochloric acid to form the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(m-Tolyl)sydnone imine monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(m-Tolyl)sydnone imine monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(m-Tolyl)sydnone imine monohydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(p-Tolyl)sydnone imine monohydrochloride
  • 3-(o-Tolyl)sydnone imine monohydrochloride
  • 3-Phenylsydnone imine monohydrochloride

Uniqueness

3-(m-Tolyl)sydnone imine monohydrochloride is unique due to its specific substitution pattern on the sydnone imine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

3483-23-6

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

IUPAC Name

3-(3-methylphenyl)oxadiazol-3-ium-4-amine;chloride

InChI

InChI=1S/C9H10N3O.ClH/c1-7-3-2-4-8(5-7)12-9(10)6-13-11-12;/h2-6H,10H2,1H3;1H/q+1;/p-1

InChI Key

LARFLTZMOAIOGI-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)[N+]2=NOC=C2N.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.